Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate

説明

BenchChem offers high-quality Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

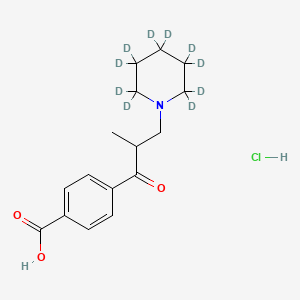

分子式 |

C16H22ClNO3 |

|---|---|

分子量 |

321.86 g/mol |

IUPAC名 |

4-[3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methylpropanoyl]benzoic acid;hydrochloride |

InChI |

InChI=1S/C16H21NO3.ClH/c1-12(11-17-9-3-2-4-10-17)15(18)13-5-7-14(8-6-13)16(19)20;/h5-8,12H,2-4,9-11H2,1H3,(H,19,20);1H/i2D2,3D2,4D2,9D2,10D2; |

InChIキー |

GUAJJTOXILPRMR-GUIXEBJPSA-N |

異性体SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC=C(C=C2)C(=O)O)([2H])[2H])([2H])[2H])[2H].Cl |

正規SMILES |

CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)C(=O)O.Cl |

製品の起源 |

United States |

Physicochemical properties of deuterated Tolperisone 4-Carboxylic Acid hydrate

An In-Depth Technical Guide to the Physicochemical Characterization of Deuterated Tolperisone 4-Carboxylic Acid Hydrate

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of deuterated Tolperisone 4-Carboxylic Acid hydrate, a critical metabolite of the deuterated analogue of Tolperisone. As deuterated compounds gain prominence in drug development for their potential to offer improved pharmacokinetic profiles, a thorough understanding of their physical and chemical properties is paramount for ensuring quality, stability, and performance.[1][2] This document is structured for researchers, scientists, and drug development professionals, offering not just experimental protocols but the underlying scientific rationale for a robust characterization strategy. We will detail a multi-faceted approach encompassing structural verification, solid-state analysis, solution behavior, and stability assessment, in alignment with global regulatory expectations.[3]

Introduction: The Scientific Imperative for Characterization

The journey of an active pharmaceutical ingredient (API) from discovery to a viable drug product is underpinned by a meticulous evaluation of its fundamental properties. This evaluation becomes even more critical for novel molecular entities like deuterated metabolites.

Tolperisone: A Profile

Tolperisone is a centrally acting muscle relaxant used to treat spasticity and muscle spasms.[4] Its mechanism involves the voltage-dependent inhibition of sodium and calcium channels, which stabilizes neuronal membranes and reduces reflex transmission without significant sedative effects.[5][6] Tolperisone is rapidly absorbed and undergoes extensive first-pass metabolism, primarily in the liver by cytochrome P450 enzymes, with CYP2D6 being a major contributor.[7][8]

The 4-Carboxylic Acid Metabolite

In vitro studies with human liver microsomes have identified methyl-hydroxylation as a primary metabolic pathway for Tolperisone, followed by further oxidation.[9] This leads to the formation of the Tolperisone 4-Carboxylic Acid metabolite. Understanding the properties of major metabolites is crucial for a complete pharmacological and toxicological profile of a drug candidate.

The Strategic Advantage of Deuteration

Deuteration, the selective replacement of hydrogen with its heavier isotope deuterium, is a strategy employed to enhance a drug's metabolic stability.[10] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve C-H bond cleavage—a phenomenon known as the Kinetic Isotope Effect (KIE).[1][11] For a drug like Tolperisone with extensive metabolism, deuteration can potentially lead to a more favorable pharmacokinetic profile, including increased half-life and bioavailability.[2]

Hydrates: A Critical Solid Form

Many APIs can exist in different solid forms, including as hydrates, where water molecules are incorporated into the crystal lattice.[12][13] These forms can have profoundly different physicochemical properties, such as solubility, dissolution rate, and stability, compared to their anhydrous counterparts.[14][15] Therefore, identifying and controlling the hydration state is a regulatory requirement and essential for ensuring consistent product quality and performance.[3][16]

Structural Elucidation and Isotopic Confirmation

Before investigating physicochemical properties, the identity, structure, and isotopic enrichment of the deuterated API must be unequivocally confirmed.

Rationale for Structural Verification

The primary objective is to confirm the molecular structure of the 4-carboxylic acid metabolite and verify the location and extent of deuterium incorporation. This forms the bedrock of all subsequent characterization.

Key Analytical Techniques

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition and the number of deuterium atoms incorporated.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to observe the absence of proton signals at the sites of deuteration, while ²H NMR directly detects the deuterium signals, confirming their specific locations within the molecule.[10]

Experimental Protocol: NMR for Structural and Isotopic Verification

-

Sample Preparation: Accurately weigh ~5-10 mg of the deuterated compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. The absence or significant reduction of signal intensity at specific chemical shifts, when compared to the non-deuterated standard, confirms the positions of deuteration.

-

²H NMR Acquisition: Acquire a deuterium spectrum. This provides direct evidence of the deuterium atoms and their chemical environment, serving as a definitive confirmation.

-

Data Analysis: Integrate the relevant signals in both spectra (if applicable) to assess the degree of isotopic enrichment. The data must confirm the expected molecular structure and a high level of isotopic purity, typically >99%.[1]

Comprehensive Solid-State Characterization

The solid-state form of an API dictates its handling, formulation, and biopharmaceutical properties. A thorough investigation is necessary to identify the crystalline form, degree of hydration, and physical stability.

The Interplay of Solid-State Properties

The characterization workflow is designed as a self-validating system where data from orthogonal techniques are correlated to build a complete picture of the solid form.

Caption: Integrated workflow for solid-state characterization.

X-Ray Powder Diffraction (XRPD)

Causality: XRPD is the definitive technique for identifying the crystalline phase of a material.[14][17] Each crystalline solid, including different hydrates and polymorphs, produces a unique diffraction pattern, akin to a fingerprint. This allows for unambiguous identification of the hydrate form and can be used to detect the presence of other crystalline or amorphous impurities.

-

Sample Preparation: Gently pack a small amount of the API powder (approx. 10-20 mg) into the sample holder, ensuring a flat, even surface.

-

Instrument Setup: Use a diffractometer with a Cu Kα radiation source. Set the scan range from approximately 2° to 40° 2θ.

-

Data Acquisition: Collect the diffraction pattern at ambient temperature and humidity.

-

Data Analysis: Compare the resulting diffractogram to reference patterns of any known forms (e.g., anhydrate). The unique peak positions (in °2θ) confirm the specific hydrate phase.

Thermal Analysis: TGA and DSC

Causality: Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative information about the water content and thermal behavior of the hydrate.[18][19] TGA measures mass changes as a function of temperature, while DSC measures heat flow. When combined, the mass loss due to dehydration (from TGA) can be directly correlated with the energy required for that process (an endothermic event in DSC), confirming the nature of the hydrate.[20]

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

-

Instrument Setup: Place the pan in the TGA-DSC instrument.

-

Thermal Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature beyond all expected thermal events (e.g., 300°C) at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Data Analysis:

-

TGA Curve: Determine the percentage mass loss in the temperature range corresponding to dehydration. This value is used to calculate the number of water molecules per molecule of the API.

-

DSC Curve: Identify the endothermic peak corresponding to the dehydration event and any subsequent events like melting or decomposition. Ionically isolated hydrates typically show sharp dehydration endotherms.[21]

-

Dynamic Vapor Sorption (DVS)

Causality: DVS is a gravimetric technique that measures how a material's mass changes in response to varying relative humidity (RH) at a constant temperature.[22] This is critical for understanding a hydrate's stability, its tendency to absorb or lose water (hygroscopicity), and the conditions under which it might convert to an anhydrous form or a different hydrate.[23][24]

-

Sample Preparation: Place 10-20 mg of the sample in the DVS instrument's microbalance pan.

-

Instrument Program:

-

Equilibrate the sample at a starting RH (e.g., 40%).

-

Perform a sorption/desorption cycle:

-

Sorption: Increase RH in steps (e.g., 10% increments from 0% to 90% RH).

-

Desorption: Decrease RH in the same steps back to 0%.

-

-

At each step, the instrument waits until the sample mass stabilizes before proceeding to the next RH level.

-

-

Data Analysis: Plot the change in mass (%) versus RH. The resulting isotherm reveals key information:

-

The RH range over which the hydrate is stable.

-

Critical humidity points where phase transitions (hydration/dehydration) occur.

-

The degree of water uptake, which classifies the material's hygroscopicity.

-

Data Summary: Expected Solid-State Properties

| Technique | Parameter Measured | Expected Information for a Stable Hydrate |

| XRPD | Peak positions (°2θ) | A unique, reproducible pattern distinct from the anhydrate form. |

| TGA | Mass Loss (%) upon heating | A distinct, single-step mass loss corresponding to a stoichiometric number of water molecules. |

| DSC | Heat Flow (mW) | A sharp endotherm corresponding to the TGA mass loss, followed by a melting point. |

| DVS | Mass Change (%) vs. RH | Minimal water uptake/loss within a defined RH range, indicating stability. |

Characterization of Physicochemical Properties in Solution

The behavior of an API in solution governs its absorption and ultimately its bioavailability. The ionization constant (pKa) and solubility are two of the most critical parameters.

Ionization Constant (pKa) Determination

Causality: The pKa is the pH at which a molecule is 50% ionized.[25] Since the Tolperisone 4-Carboxylic Acid metabolite contains both a basic piperidine nitrogen and an acidic carboxylic acid group, it is an amphoteric molecule with at least two pKa values. These values dictate the molecule's charge state at different physiological pHs, which profoundly impacts its solubility, permeability, and receptor interactions.

-

Rationale: Potentiometric titration is a highly accurate method for determining pKa, but it can be challenging for poorly soluble compounds.[25][26]

-

Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 0.01 M) in water. If solubility is low, a co-solvent system (e.g., water-methanol) may be required.

-

Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and separately with a standardized base (e.g., 0.1 M NaOH), while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the resulting sigmoid curve.[27]

pH-Solubility Profile

Causality: The solubility of an ionizable drug is highly dependent on pH. Establishing a pH-solubility profile is essential for predicting its dissolution behavior in the gastrointestinal tract and for developing suitable formulations. The lowest solubility typically occurs at the isoelectric point for an amphoteric compound.

Caption: Expected pH-solubility relationship for an amphoteric molecule.

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2 to 8).

-

Sample Incubation: Add an excess amount of the solid API to vials containing each buffer.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).

-

Sample Analysis: Filter or centrifuge the suspensions to separate the undissolved solid. Accurately measure the concentration of the dissolved API in the supernatant using a validated analytical method (e.g., HPLC-UV).

-

Data Analysis: Plot the logarithm of the solubility versus pH to generate the complete profile.

Data Summary: Expected Solution Properties

| Parameter | Method | Expected Result | Significance |

| pKa₁ (Carboxylic Acid) | Potentiometric Titration | ~ pH 3-5 | Defines transition from cationic to zwitterionic form. |

| pKa₂ (Piperidine) | Potentiometric Titration | ~ pH 8-10 | Defines transition from zwitterionic to anionic form. |

| Intrinsic Solubility (S₀) | pH-Solubility Profile | The minimum solubility value at the isoelectric point. | Key parameter for biopharmaceutical classification. |

Stability Assessment: Ensuring Isotopic and Chemical Integrity

For a deuterated compound, stability assessment is a two-pronged investigation: ensuring the deuterium atoms remain in place (isotopic stability) and that the molecule does not degrade (chemical stability).[28]

Isotopic Stability and H/D Exchange

Causality: Hydrogen-Deuterium (H/D) exchange is a process where deuterium atoms on a molecule can be replaced by protons from the surrounding environment, particularly in aqueous solutions.[11] This can diminish the isotopic purity and negate the benefits of deuteration. It is critical to evaluate the stability of the C-D bonds under relevant conditions (e.g., physiological pH, formulation conditions).

-

Sample Incubation: Dissolve the deuterated API in aqueous buffer solutions (e.g., pH 4, 7.4, and 9) prepared with normal water (H₂O).

-

Time Points: Store the solutions at a controlled temperature (e.g., 37°C). Withdraw aliquots at various time points (e.g., 0, 8, 24, 48 hours).

-

LC-MS Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor the ion corresponding to the fully deuterated molecule and any ions corresponding to molecules that have undergone H/D exchange (mass shift of -1 Da per exchange).

-

Data Analysis: Quantify the percentage of the original deuterated compound remaining over time. A stable compound will show no significant formation of less-deuterated species.

Chemical Stability and Forced Degradation

Causality: Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.[10] Exposing the API to stress conditions (e.g., acid, base, oxidation, heat, light) helps predict its long-term stability.

-

Stress Conditions: Expose solutions of the API to the following conditions as per ICH Q1A(R2) guidelines:

-

Acid Hydrolysis: 0.1 M HCl

-

Base Hydrolysis: 0.1 M NaOH

-

Oxidation: 3% H₂O₂

-

Thermal: Heat solution and solid sample (e.g., 60°C)

-

Photolytic: Expose solution and solid sample to light

-

-

Analysis: Analyze the stressed samples by a validated HPLC method with a photodiode array (PDA) detector and MS detector at appropriate time points.

-

Data Evaluation:

-

Determine the percentage of degradation for the parent compound.

-

Perform mass balance calculations.

-

Identify the major degradation products using MS data.

-

Conclusion

The physicochemical characterization of deuterated Tolperisone 4-Carboxylic Acid hydrate is a complex but essential undertaking. The methodological framework presented in this guide, which emphasizes the integration of orthogonal analytical techniques, provides a robust pathway for a comprehensive evaluation. By systematically investigating the structural, solid-state, solution, and stability properties, researchers can build a complete data package. This not only fulfills regulatory requirements but also provides the foundational knowledge necessary to de-risk development and successfully advance a promising deuterated drug candidate toward the clinic.

References

-

Serafin, K., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Molecules, 25(19), 4599. [12][13][21][29][30]

-

BenchChem (2025). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. [28]

-

Grokipedia (2026). Tolperisone. [7]

-

ResolveMass Laboratories Inc. (2025). Deuterated APIs — Regulatory & Stability Considerations for Drug Substance/Impurity Analysis. [1]

-

PharmaRegulatory.in (2025). Reference Standards & Characterization Explained: Ultimate Guide to API Regulatory Submissions and Compliance. [3]

-

Serafin, K., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. ProQuest. [13]

-

Wikipedia (n.d.). Tolperisone. [5]

-

MIMS Singapore (n.d.). Tolperisone: Uses & Dosage. [8]

-

Serafin, K., et al. (2020). Pharmaceutical Hydrates Analysis-Overview of Methods and Recent Advances. PubMed. [29]

-

Serafin, K., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Semantic Scholar. [30]

-

Kocsis, P., et al. (2008). Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects. Central Nervous System Agents in Medicinal Chemistry. [4]

-

Harris, J. D., & Rusch, A. W. (2013). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education, 90(2), 245–248. [18][19]

-

Dalmadi, B., et al. (2003). Identification of metabolic pathways involved in the biotransformation of tolperisone by human microsomal enzymes. Drug Metabolism and Disposition, 31(5), 631-638. [9]

-

Serafin, K., et al. (2020). Pharmaceutical Hydrates Analysis. Encyclopedia MDPI. [21]

-

Thakral, S., et al. (2012). Current Applications of X-Ray Powder Diffraction in the Pharmaceutical Industry. American Pharmaceutical Review. [31]

-

BenchChem (n.d.). Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability. [11]

-

Ameh, J. I., & Isah, A. G. (2018). pKa Determination of Pharmaceutical Active Agents: The Analytical Method of Choice. Medwin Publishers. [25]

-

Schwendeman, V. (2018). The Power of Synchrotron X-Ray Powder Diffraction for the Characterization of Pharmaceuticals. American Pharmaceutical Review. [14]

-

AZoM (2015). Dynamic Vapour Sorption for Determination of Hydrate Formation and Loss. [23]

-

Rigaku (n.d.). How to evaluate solid pharmaceutical drugs (3): Confirming hydrates. [15]

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 755, 1-13. [27]

-

Harris, J. D., & Rusch, A. W. (2013). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. ACS Publications. [19]

-

Triclinic Labs (n.d.). XRPD — X-Ray Powder Diffraction. [17]

-

Mettler Toledo (n.d.). Dynamic Vapor Sorption (DVS). [22]

-

Harris, J. D., & Rusch, A. W. (2013). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education, 90(2), 245-248. [20]

-

TA Instruments (n.d.). Thermal Analysis to Determine Various Forms of Water Present in Hydrogels.

-

Kilpatrick-Liverman, L., & Polefka, T. G. (2006). Use of the dynamic vapor sorption meter to measure skin hydration properties, in vitro. Skin Research and Technology, 12(1), 36-42. [32]

-

TA Instruments (n.d.). DISCOVERY SA DYNAMIC VAPOR SORPTION ANALYZER.

-

Ardena (n.d.). Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [24]

-

Trajkovic, J., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 64(1), 3-14. [26]

-

PubChem (n.d.). Tolperisone. [33]

-

Isotope Science / Alfa Chemistry (n.d.). Quality Control Essentials for Deuterated Drug APIs. [10]

-

Domańska, U., et al. (2009). pKa and Solubility of Drugs in Water, Ethanol, and 1-Octanol. Journal of Chemical & Engineering Data, 54(8), 2327–2331. [34]

-

Mongay, C., & Cerdà, V. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Journal of Analytical & Pharmaceutical Research, 7(4). [35]

-

Zhang, Y., et al. (2025). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Analytical Chemistry. [36]

-

Singh, P., & Kumar, B. (2017). Deuterated Drugs: An Innovative Approach for Drug Design. Journal of Pharmacy, 4(2). [2]

-

Chemsrc (2025). Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate. [37]

-

Chemnet (n.d.). Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate. [38]

-

Dalton Pharma Services (n.d.). FDA's Guidelines for GMP Of API. [39]

-

Elder, D. (2020). EMA and FDA approval of regulatory starting materials. European Pharmaceutical Review. [40]

-

FDA (2016). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [16]

-

FDA (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [41]

-

Patel, S., et al. (2023). FORMULATION, DEVELOPMENT, AND EVALUATION OF TOLPERISONR HYDROCHLORIDE FILM-COATED TABLETS. International Journal of Novel Research and Development. [42]

-

U.S. Patent No. US20090253743A1. (2009). Compositions of tolperisone. [43]

-

Hofer, D., et al. (2014). Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant. Open Drug Discovery Journal. [6]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Reference Standards & Characterization Explained: Ultimate Guide to API Regulatory Submissions and Compliance – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]

- 4. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tolperisone - Wikipedia [en.wikipedia.org]

- 6. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tolperisone â Grokipedia [grokipedia.com]

- 8. mims.com [mims.com]

- 9. Identification of metabolic pathways involved in the biotransformation of tolperisone by human microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - ProQuest [proquest.com]

- 14. pharmtech.com [pharmtech.com]

- 15. rigaku.com [rigaku.com]

- 16. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry | FDA [fda.gov]

- 17. XRPD â X-Ray Powder Diffraction | Educational Resource & Guide [xrpd.eu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]

- 21. Pharmaceutical Hydrates Analysis | Encyclopedia MDPI [encyclopedia.pub]

- 22. mt.com [mt.com]

- 23. azom.com [azom.com]

- 24. ardena.com [ardena.com]

- 25. medwinpublishers.com [medwinpublishers.com]

- 26. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 27. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. Pharmaceutical Hydrates Analysis-Overview of Methods and Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. semanticscholar.org [semanticscholar.org]

- 31. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 32. Use of the dynamic vapor sorption meter to measure skin hydration properties, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Tolperisone | C16H23NO | CID 5511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. pubs.acs.org [pubs.acs.org]

- 35. sciresliterature.org [sciresliterature.org]

- 36. pubs.acs.org [pubs.acs.org]

- 37. CAS#:1346603-66-4 | Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate | Chemsrc [chemsrc.com]

- 38. nextsds.com [nextsds.com]

- 39. dalton.com [dalton.com]

- 40. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 41. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]

- 42. ijnrd.org [ijnrd.org]

- 43. US20090253743A1 - Compositions of tolperisone - Google Patents [patents.google.com]

The Critical Role of Tolperisone 4-Carboxylic Acid-d10 in Advanced Pharmacokinetic and Metabolism Studies: A Technical Whitepaper

Executive Summary

Tolperisone is a centrally acting muscle relaxant characterized by high inter-individual pharmacokinetic (PK) variability, driven by its extensive hepatic biotransformation. Accurately mapping its metabolic fate—specifically the formation of its terminal metabolite, tolperisone 4-carboxylic acid—is critical for pharmacogenomic profiling and drug-drug interaction (DDI) studies. This whitepaper details the mechanistic causality, analytical imperatives, and self-validating methodologies required to quantify this metabolite using its stable isotope-labeled internal standard (SIL-IS), Tolperisone 4-Carboxylic Acid-d10 .

The Metabolic Architecture of Tolperisone

Tolperisone exerts its myorelaxant effects by inhibiting voltage-gated sodium and calcium channels, thereby stabilizing neuronal membranes and attenuating polysynaptic reflexes[1][2]. Following oral administration, the drug undergoes rapid and extensive first-pass metabolism, resulting in an absolute bioavailability of approximately 17%[2].

In vitro microsomal studies and in vivo clinical data confirm that tolperisone is predominantly metabolized by the highly polymorphic cytochrome P450 enzyme CYP2D6 , with secondary contributions from CYP2C19, CYP2B6, and CYP1A2[2][3]. The primary oxidative cascade involves:

-

Methyl-hydroxylation: The parent drug is oxidized to form the active intermediate, hydroxymethyl-tolperisone[3].

-

Dehydrogenation: The intermediate undergoes further oxidation to form the terminal, inactive metabolite: tolperisone 4-carboxylic acid [4].

Because CYP2D6 is subject to profound genetic polymorphism, patients exhibit vastly different metabolic capacities. For instance, poor metabolizers (e.g., CYP2D610/10 genotype) demonstrate a >3-fold increase in parent drug exposure (AUC) compared to extensive metabolizers[5]. Consequently, quantifying the specific ratio of parent drug to its carboxylic acid metabolite is the definitive method for phenotyping a patient's enzymatic capacity in clinical trials.

Hepatic biotransformation pathway of Tolperisone into its terminal carboxylic acid metabolite.

The Analytical Imperative: Why Isotopic Labeling is Non-Negotiable

In modern bioanalysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying tolperisone and its metabolites due to its unparalleled sensitivity[6]. However, LC-MS/MS is inherently vulnerable to matrix effects —the unpredictable suppression or enhancement of analyte ionization caused by co-eluting endogenous biological molecules (e.g., plasma phospholipids) in the electrospray ionization (ESI) source.

To establish a self-validating analytical system , the protocol must incorporate an internal standard that perfectly mimics the target analyte. Tolperisone 4-Carboxylic Acid-d10 (Molecular Formula: C16H16D10ClNO5 for the hydrate form) serves this exact purpose[7].

The Causality of the d10 Label

The strategic choice of a 10-deuterium label (+10 Da mass shift) is driven by two critical physicochemical laws:

-

Absolute Chromatographic Co-elution: Unlike structural analog internal standards (such as dibucaine or chlorzoxazone[6][8]), the d10 SIL-IS shares the exact lipophilicity, pKa, and hydrodynamic radius as the endogenous metabolite. It elutes from the analytical column at the exact same millisecond. Consequently, both molecules enter the ESI source simultaneously, subjecting them to the exact same matrix interferents. Any ion suppression affects both equally, maintaining a constant Analyte/IS ratio and mathematically self-correcting the quantitative result.

-

Eradication of Isotopic Cross-Talk: Natural carbon ( 13 C) and nitrogen ( 15 N) isotopes present in the unlabeled metabolite naturally generate M+1 and M+2 mass signals. A mass shift of +10 Da ensures that the precursor mass of the SIL-IS is completely isolated from the natural isotopic envelope of the target analyte, preventing false-positive signal inflation in the internal standard's MRM channel.

Quantitative Pharmacokinetic and Analytical Parameters

Synthesizing the experimental constraints and clinical variables is crucial for robust assay design. Table 1 summarizes the core parameters governing tolperisone metabolism studies.

Table 1: Key Pharmacokinetic and LC-MS/MS Parameters

| Parameter | Value / Characteristic | Analytical & Clinical Significance |

| Primary Metabolic Enzyme | CYP2D6 (Major), CYP2C19 (Minor) | High polymorphism necessitates precise metabolite tracking to explain wide inter-individual PK variability[3][5]. |

| SIL-IS Mass Shift | +10 Daltons (10 Deuterium atoms) | Prevents isotopic overlap; ensures strict MRM channel isolation for accurate quantification[7]. |

| Bioavailability | ~17% (Increased with high-fat meal) | Extensive first-pass metabolism makes the carboxylic acid metabolite a dominant species in systemic circulation[2]. |

| LC-MS/MS LLOQ | 0.5 ng/mL (in 200 µL plasma) | High sensitivity enables tracking of the terminal elimination phase up to 12-24 hours post-dose[6]. |

| CYP2D610/10 Impact | 3.14-fold increase in Parent AUC | Poor metabolizers require dose adjustments; the metabolite-to-parent ratio acts as a diagnostic biomarker[5]. |

Self-Validating Protocol: LC-MS/MS Workflow

The following step-by-step methodology outlines a highly robust, self-validating extraction and quantification protocol for tolperisone 4-carboxylic acid in human plasma, leveraging the d10 SIL-IS.

Step 1: Matrix Preparation & Isotope Spiking

-

Action: Thaw human plasma samples on wet ice. Aliquot 200 µL of plasma into a 1.5 mL microcentrifuge tube[6].

-

Action: Add 20 µL of the Tolperisone 4-Carboxylic Acid-d10 working solution (e.g., 50 ng/mL in methanol).

-

Causality: Spiking the SIL-IS directly into the raw biological matrix before any processing ensures that any subsequent volumetric losses, extraction inefficiencies, or thermal degradation will affect the analyte and the IS identically. This is the foundation of the self-validating system.

Step 2: Liquid-Liquid Extraction (LLE)

-

Action: Add 1.0 mL of methyl tert-butyl ether (MTBE) to the spiked plasma[6].

-

Action: Vortex vigorously for 5 minutes to partition the lipophilic analytes into the organic layer, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

-

Action: Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

-

Causality: MTBE provides excellent recovery for moderately polar to lipophilic compounds while leaving highly polar endogenous proteins and salts in the aqueous phase, minimizing downstream matrix effects.

Step 3: Chromatographic Separation

-

Action: Inject 5.0 µL of the reconstituted sample onto a reversed-phase C18 column (e.g., 50 × 2.0 mm, 5 µm particles)[6].

-

Action: Utilize an isocratic mobile phase consisting of 10 mM ammonium formate buffer (pH 3.5) and methanol (12:88, v/v) at a flow rate of 250 µL/min[6].

-

Causality: The acidic pH (3.5) is critical. It ensures that the carboxylic acid moiety of the metabolite remains fully protonated (neutral), maximizing its retention and focusing its band on the hydrophobic C18 stationary phase.

Step 4: Tandem Mass Spectrometry (ESI-MS/MS)

-

Action: Operate the mass spectrometer in Electrospray Ionization (ESI) positive ion mode[6].

-

Action: Monitor specific Multiple Reaction Monitoring (MRM) transitions. The mass spectrometer isolates the specific precursor ions (M+H)+ for both the unlabeled metabolite and the d10 IS, fragments them using collision-induced dissociation (CID), and quantifies the stable product ions.

-

Causality: The ratio of the peak area of the unlabeled metabolite to the peak area of the d10 IS is calculated. Because the system is self-validating, this ratio is directly proportional to the original concentration in the plasma, regardless of extraction recovery fluctuations.

Self-validating LC-MS/MS workflow utilizing the d10 stable isotope-labeled internal standard.

Pharmacogenomic Implications in Drug Development

The integration of Tolperisone 4-Carboxylic Acid-d10 into clinical bioanalysis extends far beyond standard PK profiling. By achieving absolute quantitative accuracy, researchers can reliably calculate the Metabolite-to-Parent AUC Ratio .

In the context of modern precision medicine, this ratio is a powerful in vivo biomarker. It allows drug development professionals to stratify patient populations based on their real-time CYP2D6 and CYP2C19 enzymatic activity[5]. For centrally acting muscle relaxants like tolperisone, identifying poor metabolizers through precise metabolite tracking is essential to prevent dose-dependent central nervous system toxicity and to tailor individualized, safe therapeutic regimens.

References

- Tolperisone - sduaher Source: Sri Devaraj Urs Academy of Higher Education and Research URL

- Identification of Metabolic Pathways Involved in the Biotransformation of Tolperisone by Human Microsomal Enzymes Source: ResearchGate URL

- Source: PubMed (NIH)

- Tolperisone: Uses & Dosage | MIMS Thailand Source: MIMS URL

- Source: PubMed (NIH)

- tolperisone hydrochloride and its Impurities Source: Pharmaffiliates URL

- Source: PubMed (NIH)

- Synthesis and resolution of a Tolperisone metabolite Source: ResearchGate URL

Sources

- 1. dspace.sduaher.ac.in [dspace.sduaher.ac.in]

- 2. mims.com [mims.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effects of CYP2D6 and CYP2C19 genetic polymorphisms and cigarette smoking on the pharmacokinetics of tolperisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Novel Strategy for the Definitive Identification of Tolperisone Carboxylic Acid Metabolites Using Stable Isotope-Labeled Derivatization and LC-MS/MS

An In-Depth Technical Guide

Abstract

The comprehensive characterization of metabolic pathways is a cornerstone of modern drug development, providing critical insights into a compound's efficacy, safety, and potential for drug-drug interactions. Tolperisone, a centrally acting muscle relaxant, undergoes extensive metabolism, presenting a significant analytical challenge.[1][2][3] This guide details an advanced, field-proven methodology for the unambiguous identification of Tolperisone's carboxylic acid metabolites. By employing a d10-labeled carboxylic acid derivatizing agent, we create a distinct isotopic signature that enables confident metabolite discovery and structural elucidation using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach overcomes common challenges such as low metabolite concentrations and complex biological matrices, ensuring data integrity and accelerating drug development timelines.

Introduction: The Tolperisone Metabolism Puzzle

Tolperisone is a piperidine derivative used for treating musculoskeletal spasms and post-stroke spasticity.[1][4] Its clinical utility is well-documented, but its pharmacokinetic profile reveals extensive first-pass metabolism, with less than 0.1% of the parent drug excreted unchanged in urine.[4][5][6] This indicates a rapid and complex biotransformation process.

The primary metabolic routes for Tolperisone involve cytochrome P450 (CYP) enzymes, with CYP2D6 playing a prominent role, and contributions from CYP2C19, CYP2B6, and CYP1A2.[2][5][7] Known pathways include hydroxylation of the tolyl methyl group and carbonyl reduction.[5][7][8] Subsequent oxidation of the hydroxymethyl metabolite leads to the formation of a key carboxylic acid metabolite. Identifying and quantifying such metabolites is crucial, as they can contribute to the drug's overall pharmacological or toxicological profile.

However, the identification of polar metabolites like carboxylic acids in complex biological matrices (e.g., plasma, urine, or microsomal incubates) is fraught with challenges:

-

Poor Chromatographic Retention: Highly polar analytes often exhibit poor retention on traditional reversed-phase LC columns, leading to co-elution with endogenous interferences in the solvent front.

-

Ion Suppression: Co-eluting matrix components can suppress the ionization of the target analyte in the mass spectrometer source, leading to poor sensitivity and inaccurate quantification.[9][10]

-

Low Abundance: Metabolites are often present at concentrations several orders of magnitude lower than the parent drug, making their detection difficult.[11][12]

To surmount these obstacles, a robust analytical strategy is required. This guide focuses on chemical derivatization coupled with stable isotope labeling as a definitive solution.

The Rationale: Why d10-Carboxylic Acid Derivatization?

Stable isotope labeling (SIL) is a powerful technique in drug metabolism studies, allowing researchers to trace the fate of a drug and its metabolites with high precision and safety.[13][][15][16] Instead of labeling the parent drug, which can be a costly and time-consuming synthetic endeavor, we apply the label post-metabolism using a derivatizing agent.

The core of our methodology is the use of a reagent specifically designed to react with carboxylic acid functional groups. This reagent exists in two forms: a light (d0) version and a heavy, stable isotope-labeled (d10) version. The derivatization reaction (Figure 1) imparts several key advantages:

-

Enhanced Chromatographic Performance: The derivatization tag is typically hydrophobic, significantly increasing the retention of the polar carboxylic acid metabolite on a reversed-phase column, moving it away from the void volume.

-

Improved Ionization Efficiency: The tag can be designed to include a permanently charged moiety or a proton-affine site, which enhances the analyte's response in the mass spectrometer.

-

Unambiguous Identification: This is the most critical advantage. By running parallel experiments or pooling samples derivatized with the d0 and d10 reagents, all carboxylic acid metabolites will appear as unique "doublets" in the mass spectrum, separated by a precise mass difference of 10 Da. This signature is highly specific and easily distinguished from background noise, enabling confident identification even at trace levels.

This "isotope pattern" approach provides a self-validating system; the presence of the paired signal is a definitive confirmation that the detected species is a derivatized carboxylic acid originating from the experiment.

Figure 2: Step-by-step experimental workflow for metabolite generation, derivatization, and analysis.

LC-MS/MS Method Validation

Objective: To ensure the analytical method is accurate, reproducible, and fit for purpose. [17][18][19] A validated LC-MS/MS method is the bedrock of trustworthy results. [20]While a full validation is extensive, key parameters to establish include:

-

Specificity: The ability to differentiate and quantify the analyte in the presence of other matrix components. This is inherently high in our approach due to the unique mass signature.

-

Sensitivity (LLOQ): The lowest concentration that can be quantified with acceptable precision and accuracy.

-

Linearity and Range: The concentration range over which the method is accurate and precise.

-

Precision and Accuracy: Assessed at multiple concentrations (low, mid, high QC) both within a single run (intra-day) and across multiple days (inter-day). [21][22]* Stability: Ensuring the derivatized analyte is stable under the conditions of storage and analysis. [23] Example LC-MS/MS Parameters:

-

LC System: UPLC/HPLC system (e.g., Waters ACQUITY, Agilent 1290).

-

Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes to resolve analytes.

-

Mass Spectrometer: High-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Acquisition Mode: Full Scan MS followed by data-dependent MS/MS (dd-MS2) to acquire fragmentation data for structural confirmation.

Data Analysis and Interpretation

The analysis of data from this experiment is a systematic process of identifying the unique isotopic signature created by the derivatization strategy.

Figure 3: Logical workflow for processing LC-HRMS data to identify derivatized metabolites.

Step-by-Step Data Interpretation:

-

Extract Ion Chromatograms (EICs): After data acquisition, the first step is to predict the mass of the derivatized carboxylic acid metabolite.

-

Mass of Tolperisone Carboxylic Acid: 275.15 Da

-

Mass of d0-derivatization tag: (e.g., 150.10 Da)

-

Predicted m/z (d0-derivative): 275.15 + 150.10 = 425.25 Da

-

Predicted m/z (d10-derivative): 425.25 + 10.06 (exact mass of 10D) = 435.31 Da

-

-

Identify Isotopic Pairs: Use software to search the full scan data for pairs of peaks that are co-eluting (have the same retention time) and are separated by exactly 10.06 Da.

-

Confirm the Signature: A true positive hit will exhibit two key features:

-

Co-elution: The d0 and d10 peaks must have identical retention times.

-

1:1 Intensity Ratio: Since the sample was a 1:1 mix, the peak intensities should be nearly equal.

-

-

Structural Confirmation: The data-dependent MS/MS scans provide fragmentation data. By analyzing the fragmentation pattern of the d0-derivatized metabolite, its structure can be confirmed. The derivatization tag often produces a characteristic neutral loss or fragment ion, further validating the identification.

Data Presentation

The results can be effectively summarized in a table that clearly shows the expected and observed masses, confirming the successful identification of the target metabolite.

| Compound | Putative Identity | Expected m/z (d0-Derivative) | Observed m/z (d0-Derivative) | Expected m/z (d10-Derivative) | Observed m/z (d10-Derivative) | Mass Shift (Da) |

| M1 | Tolperisone Carboxylic Acid | 425.25 | 425.2498 | 435.31 | 435.3125 | 10.0627 |

| M2 | Unknown Metabolite + COOH | 455.26 | 455.2601 | 465.32 | 465.3229 | 10.0628 |

Table 1: Example data summary from an LC-HRMS analysis showing the successful identification of the target Tolperisone carboxylic acid metabolite (M1) and another potential carboxylic acid metabolite (M2) through precise mass matching and the characteristic d10 mass shift.

Conclusion and Future Perspectives

The use of d10-carboxylic acid derivatization provides a robust, specific, and highly sensitive method for the identification of Tolperisone metabolites. This strategy effectively addresses the analytical challenges posed by polar metabolites, transforming a difficult identification task into a streamlined discovery workflow. The clear, unambiguous signature of the d0/d10 pair serves as a self-validating system, instilling high confidence in the results and eliminating false positives.

By integrating this advanced methodology into drug metabolism pipelines, researchers can achieve a more complete understanding of a compound's metabolic fate. This not only satisfies regulatory requirements for metabolite identification but also provides deeper insights that can guide the development of safer and more effective therapeutics. [24]This technique is a powerful tool in the arsenal of any drug development professional tasked with the complex challenge of metabolite structural elucidation.

References

-

Dalmadi, B., Leibinger, J., Szeberényi, S., Borbás, T., Farkas, S., Szombathelyi, Z., & Tihanyi, K. (2003). Identification of metabolic pathways involved in the biotransformation of tolperisone by human microsomal enzymes. Drug Metabolism and Disposition, 31(5), 631–636. [Link]

-

Wikipedia. (n.d.). Tolperisone. [Link]

-

Grokipedia. (2026, March 3). Tolperisone. [Link]

-

ALWSCI. (2024, September 27). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. [Link]

-

Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

-

Zhang, D., Kalgutkar, A. S., & Soglia, J. R. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(3), 340–369. [Link]

-

Larsen, M. (2023, February 28). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. Journal of Pharmaceutical Science & Emerging Drugs, 11(1). [Link]

-

Abramson, F. P. (2001). The use of stable isotopes in drug metabolism studies. Seminars in Perinatology, 25(3), 133–138. [Link]

-

François, U., & Incamps, A. (2012). Isotopic labeling of metabolites in drug discovery applications. Mass Spectrometry Reviews, 31(6), 643–654. [Link]

-

Quasthoff, S., Möckel, B., & Zieglgänsberger, W. (2008). Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects. CNS Neuroscience & Therapeutics, 14(2), 107–119. [Link]

-

El-Koussi, W. M., Rezk, M. R., & Bendas, E. R. (2022). Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study. Journal of Separation Science, 45(9), 1645–1654. [Link]

-

Kostić, N., & Dotsikas, Y. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. In IntechOpen. [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]

-

ResearchGate. (n.d.). Considerable interindividual variation in the pharmacokinetics of tolperisone HCl. [Link]

-

Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]

-

National Institute of Pharmacy, Hungary. (2009, November 5). Public Assessment Report: Tolperison Stada, Tolperison Meditop, Tolperistad. [Link]

-

WikiDoc. (2015, August 20). Tolperisone. [Link]

-

ClinicalTrials.gov. (2019, May 2). Protocol: 201. [Link]

-

ResearchGate. (n.d.). Tolperisone. [Link]

-

R Discovery. (2012, October 29). Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application. [Link]

-

Choi, C. I., Park, J. I., Lee, H. I., Lee, Y. J., Jang, C. G., Bae, J. W., & Lee, S. Y. (2012). Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application. Journal of Chromatography B, 911, 98–102. [Link]

-

BioPharm International. (2026, March 14). Method Validation Guidelines. [Link]

-

ResearchGate. (2025, August 9). Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application. [Link]

-

Lee, J. W., Devanarayan, V., Weiner, R. S., & Allinson, J. L. (2006). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Pharmaceutical Research, 23(11), 2580–2591. [Link]

-

Meman, A., Patel, A. D., Patel, K. R., & Patel, M. R. (2014). Formulation and In- Vitro evaluation of tolperisone hcl buoyant tablet. Journal of Medical and Pharmaceutical and Allied Sciences, 3(2), 11-23. [Link]

-

European Medicines Agency. (2012, June 21). Tolperisone Art 31. [Link]

-

SDUAHER. (n.d.). Tolperisone. [Link]

-

Wang, T., Zhang, T., Wu, Y., & Guo, Y. (2023). Diazo-carboxyl Click Derivatization Enables Sensitive Analysis of Carboxylic Acid Metabolites in Biosamples. Analytical Chemistry, 95(46), 16976–16986. [Link]

-

Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

-

R Discovery. (2022, March 11). Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study. [Link]

-

Sungkyunkwan University. (2012, December 1). Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application. [Link]

-

World Journal of Advanced Research and Reviews. (2022, November 8). Analytical method validation: A brief review. [Link]

-

OUCI. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review. [Link]

- Google Patents. (n.d.). Compositions of tolperisone.

-

DigitalCommons@UNL. (n.d.). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge. [Link]

-

ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. [Link]

-

Han, J., & Borchers, C. H. (2014). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Journal of The American Society for Mass Spectrometry, 25(2), 260–269. [Link]

-

IntechOpen. (2018, March 15). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. [Link]

-

Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. [Link]

Sources

- 1. Tolperisone - Wikipedia [en.wikipedia.org]

- 2. ogyei.gov.hu [ogyei.gov.hu]

- 3. Tolperisone - wikidoc [wikidoc.org]

- 4. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tolperisone â Grokipedia [grokipedia.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of metabolic pathways involved in the biotransformation of tolperisone by human microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]

- 11. alwsci.com [alwsci.com]

- 12. technologynetworks.com [technologynetworks.com]

- 13. metsol.com [metsol.com]

- 15. scitechnol.com [scitechnol.com]

- 16. The use of stable isotopes in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 18. biopharminternational.com [biopharminternational.com]

- 19. emerypharma.com [emerypharma.com]

- 20. wjarr.com [wjarr.com]

- 21. Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. go.labtesting.wuxiapptec.com [go.labtesting.wuxiapptec.com]

APPLICATION NOTE: Pharmacokinetic Profiling of Tolperisone and its Major Metabolite Using Stable Isotope-Labeled d10-Carboxylic Acid Hydrochloride Hydrate via LC-MS/MS

Target Audience: Analytical Chemists, DMPK Researchers, and Clinical Pharmacologists Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction & Mechanistic Context

Tolperisone is a centrally acting muscle relaxant widely prescribed for the treatment of acute muscle spasms and spasticity. Mechanistically, it attenuates monosynaptic and polysynaptic spinal reflexes by inhibiting voltage-gated sodium and calcium channels in the dorsal root ganglion, offering relief without the severe sedative side effects typical of other muscle relaxants ().

However, the clinical development and therapeutic monitoring of tolperisone are complicated by extreme interindividual pharmacokinetic (PK) variability. Tolperisone undergoes rapid and extensive hepatic first-pass metabolism, driven predominantly by the highly polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, and to a lesser extent by CYP2C19. The parent drug is rapidly oxidized into its primary circulating metabolite, tolperisone 4-carboxylic acid ().

To accurately map this variability—where CYP2D6 "poor metabolizers" can exhibit up to an 8.5-fold increase in systemic exposure compared to "extensive metabolizers"—precise LC-MS/MS profiling of both the parent drug and its carboxylic acid metabolite is mandatory.

Caption: Hepatic metabolism of Tolperisone and the normalization role of the d10-labeled internal standard.

The Analytical Strategy: Why d10-Carboxylic Acid?

In LC-MS/MS bioanalysis, matrix effects (ion suppression or enhancement) caused by endogenous plasma phospholipids in the electrospray ionization (ESI) source can severely compromise data integrity.

By utilizing Tolperisone 4-carboxylic acid-d10 hydrochloride hydrate as a Stable Isotope-Labeled Internal Standard (SIL-IS), this protocol establishes a self-validating system . Because the d10-IS is chemically identical to the target metabolite (differing only by mass), it co-elutes perfectly during chromatography. Any ion suppression experienced by the target analyte is proportionally experienced by the d10-IS, ensuring the Analyte/IS peak area ratio remains perfectly constant and accurate ().

Materials and Reagents

-

Analytes: Tolperisone hydrochloride, Tolperisone 4-carboxylic acid reference standards.

-

Internal Standard (IS): Tolperisone 4-carboxylic acid-d10 hydrochloride hydrate (CAS: 1346603-66-4).

-

Biological Matrix: Blank human plasma (K2EDTA anticoagulant).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), and Ammonium Formate.

Step-by-Step Experimental Protocol

Protocol A: Preparation of Standards and IS Working Solution

-

Stock Solutions: Dissolve the target analytes and the d10-IS in 50% Methanol/Water to achieve a primary concentration of 1.0 mg/mL.

-

Calibration Curve: Dilute the stock solutions serially with 50% Methanol/Water to create working standards ranging from 0.5 ng/mL to 500 ng/mL.

-

IS Working Solution: Prepare a 50 ng/mL solution of the d10-carboxylic acid IS in 100% Acetonitrile .

-

Causality Check: Using 100% ACN for the IS working solution allows for simultaneous internal standard spiking and protein precipitation (crash). This minimizes pipetting steps, reducing volumetric error and improving high-throughput efficiency.

-

Protocol B: Plasma Sample Extraction (Protein Precipitation)

-

Aliquot: Pipette 100 µL of human plasma (blank, spiked calibration standards, or unknown clinical PK samples) into a 1.5 mL low-bind Eppendorf tube.

-

Spike & Crash: Add 300 µL of the IS Working Solution (50 ng/mL d10-IS in ACN) directly to the plasma.

-

Vortex: Agitate vigorously for 2 minutes.

-

Causality Check: Vigorous vortexing is required to fully disrupt drug-protein binding (tolperisone is highly protein-bound) and ensure complete denaturation of plasma proteins.

-

-

Centrifuge: Spin the samples at 14,000 × g for 10 minutes at 4°C.

-

Causality Check: Tolperisone is known to be thermally labile. Maintaining a 4°C environment prevents degradation of the parent drug, while high-speed centrifugation ensures a tightly packed protein pellet, preventing downstream LC column clogging.

-

-

Dilute & Transfer: Transfer 200 µL of the clear organic supernatant into an autosampler vial containing 200 µL of initial mobile phase (10 mM Ammonium Formate buffer, pH 3.8).

-

Causality Check: Diluting the highly organic supernatant with aqueous buffer prior to injection prevents "solvent effects" (peak broadening or splitting) that occur when a strong solvent is injected onto a reversed-phase column.

-

Caption: Step-by-step sample preparation and LC-MS/MS analytical workflow.

Protocol C: LC-MS/MS Analytical Conditions

-

Column: Zorbax Eclipse Plus C8 (50 mm × 4.6 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (adjusted to pH 3.8 with Formic Acid).

-

Mobile Phase B: 100% Acetonitrile.

-

Elution: Isocratic at 40% A / 60% B.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization: Positive Electrospray Ionization (ESI+).

Data Presentation & System Validation

To ensure analytical trustworthiness, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, tracking specific precursor-to-product ion transitions.

Table 1: LC-MS/MS MRM Transitions and Parameters

| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Tolperisone | 246.2 | 98.1 | 25 | 50 |

| Tolperisone 4-carboxylic acid | 276.2 | 98.1 | 25 | 50 |

| d10-Carboxylic acid (SIL-IS) | 286.2 | 108.2 | 25 | 50 |

Note: The shift from m/z 98.1 to 108.2 in the product ion of the IS confirms that the deuterium atoms are located on the piperidine ring, which cleaves during collision-induced dissociation (CID).

Table 2: Clinical Impact of CYP2D6 Polymorphisms on Tolperisone PK

The implementation of this highly sensitive LC-MS/MS method allows researchers to stratify pharmacokinetic data based on patient genotypes, revealing the profound impact of CYP2D6 activity on drug clearance ().

| Pharmacokinetic Parameter (150 mg Oral Dose) | CYP2D6 Extensive Metabolizers (1/1) | CYP2D6 Poor Metabolizers (4/4 or 10/10) | Clinical Observation |

| Cmax (ng/mL) | ~ 54.0 | > 205.0 | ~ 3.8x to 5.0x Increase |

| AUC_inf (ng·h/mL) | ~ 120.5 | > 400.0 | ~ 3.4x to 5.1x Increase |

| Oral Clearance (CL/F) | High | Low | Significantly Reduced (Risk of accumulation) |

Method Validation & Trustworthiness

A self-validating protocol must pass rigorous FDA/EMA bioanalytical criteria before analyzing clinical cohorts:

-

Matrix Factor (MF): Calculated by comparing the peak area of post-extraction spiked blank plasma to neat standard solutions. The use of the d10-IS guarantees that the IS-normalized MF remains tightly controlled between 0.95 and 1.05 , proving that matrix effects are fully neutralized.

-

Extraction Recovery: Evaluated by comparing pre-extraction spiked samples to post-extraction spiked samples. Protein precipitation typically yields >85% recovery for tolperisone and its metabolites.

-

Autosampler Stability: Because tolperisone is prone to degradation, processed samples must be validated for stability inside the autosampler at 4°C for a minimum of 24 hours without >15% deviation in peak area.

References

-

Kocsis, P., Farkas, S., Fodor, L., et al. (2005). "Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels." Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

-

Pawłowska, M., et al. (2015). "Influence of CYP2D6 and CYP2C19 genetic polymorphism on the pharmacokinetics of tolperisone in healthy volunteers." European Journal of Clinical Pharmacology. Available at:[Link]

-

Bae, J. W., et al. (2006). "Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application." Rapid Communications in Mass Spectrometry. Available at:[Link]

Comprehensive Protocol for the Preparation and Validation of Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate Stock Solutions

Executive Summary

Tolperisone is a centrally-acting muscle relaxant widely utilized in the clinical management of acute muscle spasms and spasticity[1]. During pharmacokinetic (PK) profiling and therapeutic drug monitoring,2 for quantifying tolperisone and its major circulating metabolites in human plasma[2].

To accurately quantify the primary metabolite, tolperisone 4-carboxylic acid, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory. Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate serves this exact purpose, perfectly co-eluting with the target analyte to correct for ESI source matrix effects and sample extraction recovery variations[3]. This application note details the critical physicochemical considerations, causal rationale, and step-by-step methodology for preparing highly stable, self-validating stock solutions of this SIL-IS.

Scientific Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is imperative to understand why specific experimental choices are made during stock preparation, rather than simply following a recipe.

-

The Salt/Hydrate Correction Factor: The reference standard is commercially supplied as a4[4]. However, bioanalytical assays report the concentration of the free acid metabolite. Weighing the powder without applying a gravimetric correction factor will result in a ~20% systemic negative bias in nominal concentration.

-

Solvent Selection & pH Stability: Tolperisone derivatives contain a β -amino ketone moiety. Under alkaline conditions or prolonged thermal stress, this structure undergoes β -elimination to yield the5[5]. To prevent this, primary stocks must be prepared in pure organic solvents (e.g., LC-MS grade Methanol), and working solutions must be acidified (e.g., 0.1% Formic Acid) to protonate the piperidine nitrogen, effectively locking the molecule and preventing degradation.

-

Aqueous Instability: While the compound is6[6]. Therefore, aqueous exposure should only occur immediately prior to matrix spiking.

Table 1: Physicochemical Properties

| Parameter | Specification |

| Chemical Name | Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate |

| Molecular Formula | C₁₆H₁₆D₁₀ClNO₅ |

| Molecular Weight (Salt/Hydrate) | 357.90 g/mol |

| Molecular Weight (Free Acid-d10) | 285.40 g/mol |

| Gravimetric Correction Factor | 1.254 (MW Salt ÷ MW Free Acid) |

| Solubility | Methanol, DMSO, Water (Avoid long-term aqueous storage) |

| Storage Condition (Solid) | -20°C to -80°C (Desiccated, protected from light) |

Experimental Workflow & Methodology

Fig 1: Workflow for the preparation and application of Tolperisone 4-COOH-d10 SIL-IS.

Protocol: Preparation of 1.00 mg/mL Primary Stock (Free-Acid Equivalent)

Materials Required:

-

Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate Reference Standard

-

LC-MS Grade Methanol (MeOH)

-

Analytical Microbalance (Readability: 0.01 mg)

-

Class A Volumetric Flask (10.0 mL)

-

Amber glass storage vials (0.5 mL) with PTFE-lined caps

Step-by-Step Procedure:

-

Equilibration: Allow the reference standard vial to equilibrate to room temperature in a desiccator for at least 30 minutes prior to opening to prevent condensation of atmospheric moisture.

-

Gravimetric Weighing: To prepare exactly 10.0 mL of a 1.00 mg/mL free-acid equivalent solution, calculate the required mass using the correction factor:

-

Target Mass (Free Acid) = 10.00 mg

-

Required Mass (Salt) = 10.00 mg × 1.254 = 12.54 mg Accurately weigh 12.54 mg of the powder into a static-free weighing boat.

-

-

Dissolution: Quantitatively transfer the weighed powder into the 10.0 mL Class A volumetric flask. Add approximately 8.0 mL of LC-MS Grade Methanol.

-

Homogenization: Sonicate the flask in a cold water bath (≤ 20°C) for 5 minutes. Do not use a heated ultrasonic bath, as thermal stress promotes β -elimination.

-

Volume Adjustment: Bring the solution to the 10.0 mL meniscus with LC-MS Grade Methanol. Invert the flask 10 times to ensure complete homogenization.

-

Aliquoting: Immediately divide the primary stock into 0.5 mL aliquots in amber glass vials. Store at -80°C. Rationale: Single-use aliquots prevent deleterious freeze-thaw cycles.

Preparation of Working Solutions

Working solutions should be prepared fresh on the day of the bioanalytical extraction or stored at 4°C for no longer than 7 days. Dilutions are performed using a stabilizing diluent of 50:50 MeOH:H₂O containing 0.1% Formic Acid (v/v) .

Table 2: Serial Dilution Scheme for Working Solutions

| Step | Source Solution | Volume of Source (µL) | Volume of Diluent (µL) | Final Concentration |

| 1 | Primary Stock (1.0 mg/mL) | 100 | 900 | 100 µg/mL |

| 2 | Step 1 Solution (100 µg/mL) | 100 | 900 | 10 µg/mL |

| 3 | Step 2 Solution (10 µg/mL) | 100 | 900 | 1.0 µg/mL (Typical IS Spiking Solution) |

Quality Control & System Validation

To ensure the trustworthiness of the bioanalytical assay, the prepared SIL-IS must act as a self-validating system before being applied to clinical samples.

-

Isotopic Purity & Cross-Talk Validation: Because the -d10 label is synthetically incorporated, trace amounts of unlabeled (-d0) material may exist. Inject a "Zero Sample" (blank human plasma spiked only with the 1.0 µg/mL SIL-IS working solution) into the LC-MS/MS system. Monitor the Multiple Reaction Monitoring (MRM) transition for the unlabeled tolperisone 4-carboxylic acid. Acceptance Criteria: The interfering -d0 peak area must be ≤ 5% of the peak area of the Lower Limit of Quantification (LLOQ) standard. Failure to meet this indicates isotopic cross-talk, which will artificially inflate low-concentration sample results.

-

Matrix Factor Verification: Calculate the IS-normalized matrix factor (MF). The SIL-IS must co-elute perfectly with the unlabeled analyte. An IS-normalized MF between 0.85 and 1.15 confirms that the SIL-IS is accurately compensating for ion suppression/enhancement in the ESI source.

References

-

Title : tolperisone hydrochloride and its Impurities - Pharmaffiliates Source : pharmaffiliates.com URL :[Link]

-

Title : Rapid Determination of Tolperisone in Human Plasma by Reversed Phase High Performance Liquid Chromatography Source : saudijournals.com URL :[Link]

-

Title : Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study Source : nih.gov URL :[Link]

- Source: google.com (Google Patents)

-

Title : Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application Source : nih.gov URL :[Link]

Sources

- 1. saudijournals.com [saudijournals.com]

- 2. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. US20160220549A1 - Methods of administering tolperisone for therapeutic purposes - Google Patents [patents.google.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

MRM transitions for quantifying Tolperisone 4-Carboxylic Acid-d10 in bioanalysis

Application Note: High-Sensitivity LC-MS/MS Bioanalysis of Tolperisone 4-Carboxylic Acid Using a Stable Isotope-Labeled Internal Standard (d10)

Introduction & Scientific Rationale

Tolperisone is a centrally acting muscle relaxant characterized by extensive first-pass metabolism. In human microsomes, the drug is primarily metabolized by the cytochrome P450 enzymes CYP2D6 and CYP2C19[1]. The biotransformation cascade involves an initial hydroxylation to hydroxymethyl tolperisone, followed by further oxidation mediated by cytosolic dehydrogenases to form the major, inactive terminal metabolite: Tolperisone 4-Carboxylic Acid [1].

Because tolperisone exhibits considerable interindividual pharmacokinetic variability due to CYP2D6 genetic polymorphisms[2], accurately quantifying its terminal carboxylic acid metabolite in human plasma is critical for comprehensive pharmacokinetic (PK) profiling and drug-drug interaction (DDI) evaluations.

As bioanalytical scientists, we face a recurring challenge when quantifying downstream metabolites: endogenous matrix interference. To engineer a self-validating assay, this protocol employs Tolperisone 4-Carboxylic Acid-d10 as a Stable Isotope-Labeled Internal Standard (SIL-IS). By matching the physicochemical properties of the analyte exactly, the SIL-IS dynamically corrects for extraction losses and matrix-induced ion suppression, ensuring absolute quantitative trustworthiness.

Caption: Metabolic biotransformation of Tolperisone to its 4-Carboxylic Acid metabolite.

Mechanistic Insights into MRM Transitions

In targeted LC-MS/MS bioanalysis, Multiple Reaction Monitoring (MRM) transitions dictate the assay's selectivity. Tolperisone 4-carboxylic acid (C16H21NO3) readily protonates in positive electrospray ionization (ESI+) to form an [M+H]+ precursor ion at m/z 276.2.

The Causality of Fragmentation: During Collision-Induced Dissociation (CID), the molecule undergoes a highly favorable cleavage at the bond connecting the piperidine ring to the alkyl chain. This yields an exceptionally stable piperidinium product ion at m/z 98.1.

The SIL-IS Advantage: The selection of the d10 isotopologue is highly strategic. All ten deuterium atoms are located on the piperidine ring. Consequently, the precursor ion shifts to m/z 286.2, and the diagnostic piperidinium fragment shifts to m/z 108.2. This +10 Da shift in both Q1 and Q3 completely eradicates isotopic cross-talk between the analyte and the internal standard, establishing a robust Lower Limit of Quantification (LLOQ).

Experimental Protocol: A Self-Validating Workflow

Causality of Extraction: Tolperisone and its metabolites are basic, lipophilic compounds. When extracting from human plasma, endogenous phospholipids frequently co-elute and cause severe matrix effects[3]. To counteract this, our protocol employs a hybrid Protein Precipitation (PPT) and Phospholipid Removal (PLR) strategy.

Step-by-Step Sample Preparation Methodology

-

Sample Aliquoting: Transfer 50 µL of human plasma (K2EDTA) into a 96-well collection plate.

-

Internal Standard Addition: Add 10 µL of Tolperisone 4-Carboxylic Acid-d10 working solution (50 ng/mL in 50% methanol) to all wells except double blanks. Vortex at 1000 rpm for 1 minute.

-

Protein Precipitation (PPT): Add 200 µL of cold Acetonitrile containing 0.1% Formic Acid. Expert Insight: The acidic environment disrupts protein binding and ensures the carboxylic acid moiety remains fully protonated for optimal phase transfer.

-

Phospholipid Removal (PLR): Transfer the supernatant to a 96-well Phospholipid Removal Plate (e.g., Ostro™). Apply positive pressure (15 psi) for 5 minutes to elute the clean extract.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

-

Injection: Inject 5 µL onto the LC-MS/MS system.

Caption: Step-by-step LC-MS/MS bioanalytical workflow for metabolite quantification.

Instrumental Conditions & Quantitative Data Summaries

Liquid Chromatography (UHPLC) Parameters

-

Analytical Column: Reversed-phase C18 (2.1 mm × 50 mm, 1.7 µm particles)[3].

-

Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

-

Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

-

Flow Rate: 0.45 mL/min.

-

Column Temperature: 40°C.

Table 1: UHPLC Gradient Elution Profile

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Causality / Purpose |

|---|---|---|---|

| 0.00 | 90 | 10 | High aqueous retains the polar carboxylic acid metabolite. |

| 0.50 | 90 | 10 | Isocratic hold to wash away unretained salts and polar interferences. |

| 2.00 | 10 | 90 | Linear gradient to elute the analyte and highly lipophilic components. |

| 2.50 | 10 | 90 | High organic wash to prevent column carryover. |

| 2.51 | 90 | 10 | Return to initial conditions. |

| 3.50 | 90 | 10 | Column re-equilibration for highly reproducible retention times. |

Mass Spectrometry (MS/MS) Parameters

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temperature: 500°C.

Table 2: Optimized MRM Transitions and Collision Energies

| Analyte | Role | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|---|

| Tolperisone 4-Carboxylic Acid | Quantifier | 276.2 | 98.1 | 50 | 28 |

| Tolperisone 4-Carboxylic Acid | Qualifier | 276.2 | 179.1 | 50 | 22 |

| Tolperisone 4-Carboxylic Acid-d10 | IS (Quantifier) | 286.2 | 108.2 | 50 | 28 |

Conclusion

By utilizing the d10 stable isotope-labeled internal standard, this method inherently corrects for any matrix-induced ionization variability. The selection of the m/z 276.2 → 98.1 transition provides an excellent signal-to-noise ratio, owing to the high stability of the piperidinium fragment. When coupled with a rigorous phospholipid depletion strategy, this assay achieves a robust LLOQ suitable for late-stage clinical pharmacokinetic evaluations.

References

- Source: nih.

- Source: nih.

- Source: researchgate.

Sources

- 1. Identification of metabolic pathways involved in the biotransformation of tolperisone by human microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

High-throughput screening applications for Tolperisone 4-Carboxylic Acid-d10

Application Note: High-Throughput Screening Applications for Tolperisone 4-Carboxylic Acid-d10 in ADME and Pharmacokinetic Profiling

Executive Summary